![molecular formula C16H13BrN2O B2854789 2-Bromo-N-[cyano-(2-methylphenyl)methyl]benzamide CAS No. 1385397-94-3](/img/structure/B2854789.png)

2-Bromo-N-[cyano-(2-methylphenyl)methyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

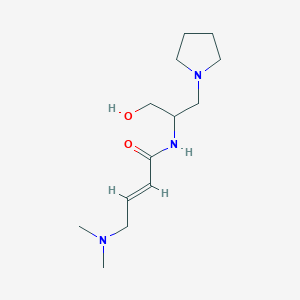

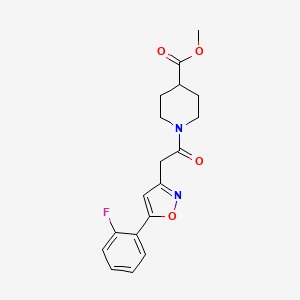

“2-Bromo-N-[cyano-(2-methylphenyl)methyl]benzamide” is a chemical compound with the molecular formula C14H12BrNO . Its molecular weight is 290.16 . It is also known as N-(2-Methylphenyl) 2-bromobenzamide .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H12BrNO/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15/h2-9H,1H3,(H,16,17) . This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches.科学的研究の応用

Synthesis and Chemical Properties

A study by Xiao‐Feng Wu et al. (2014) discusses the palladium-catalyzed carbonylative synthesis of N-(2-cyanoaryl)benzamides, highlighting a convenient procedure for synthesizing such compounds. This research is relevant for understanding the synthesis pathways and potential applications of derivatives similar to 2-Bromo-N-[cyano-(2-methylphenyl)methyl]benzamide in creating complex organic molecules and pharmaceutical compounds (Xiao‐Feng Wu et al., 2014).

Antimicrobial and Antipathogenic Activity

Carmen Limban and colleagues (2011) synthesized and characterized a number of acylthioureas with potential antimicrobial and antibiofilm properties. While not directly related to this compound, this study provides insights into how structural modifications, such as bromination, can influence the biological activity of benzamide derivatives, potentially leading to novel antimicrobial agents (Carmen Limban et al., 2011).

Photocyclization Reactions

T. Nishio and colleagues (2005) investigated the photochemical reactions of different N-(2-acylphenyl)-2-bromo-2-methylpropanamides, leading to various products through dehydrobromination, cyclization, and bromo-migration. This research demonstrates the reactivity of bromo-substituted benzamides under photochemical conditions, which could be applicable in designing light-responsive materials or synthesizing complex organic structures (T. Nishio et al., 2005).

Medicinal Chemistry and Drug Design

Research on radioiodinated N-(2-diethylaminoethyl)benzamide derivatives by M. Eisenhut and colleagues (2000) explores the structure-affinity relationships, metabolic fate, and intracellular localization of compounds with high melanoma uptake. Although this study does not directly involve this compound, it illustrates the potential of benzamide derivatives in medical imaging and targeted therapy for cancer (M. Eisenhut et al., 2000).

Material Science and Dendrimer Synthesis

The work by V. Percec et al. (1994) on the synthesis of "willowlike" thermotropic dendrimers, using bromo-substituted monomers, provides insights into the use of bromo-benzamide derivatives in the field of material science. This research highlights the utility of such compounds in constructing complex macromolecular architectures with potential applications in nanotechnology and materials engineering (V. Percec et al., 1994).

Safety and Hazards

特性

IUPAC Name |

2-bromo-N-[cyano-(2-methylphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O/c1-11-6-2-3-7-12(11)15(10-18)19-16(20)13-8-4-5-9-14(13)17/h2-9,15H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQYVXHSYQOMGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C#N)NC(=O)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)benzamide](/img/structure/B2854710.png)

![2-((3-benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2854713.png)

![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide](/img/structure/B2854714.png)

![N-[(5-Bromopyrazin-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2854716.png)

![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 3-[methyl(4-methylphenyl)sulfamoyl]benzoate](/img/structure/B2854717.png)

![8-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B2854718.png)

![2-fluoro-N-[(1H-imidazol-2-yl)methyl]-4-methylaniline](/img/structure/B2854722.png)